molecular formula C16H13FN4O B7636045 1-(4-fluorophenyl)-5-methyl-N-pyridin-3-ylpyrazole-3-carboxamide

1-(4-fluorophenyl)-5-methyl-N-pyridin-3-ylpyrazole-3-carboxamide

Cat. No. B7636045
M. Wt: 296.30 g/mol
InChI Key: BPOWTXSKKZWSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-5-methyl-N-pyridin-3-ylpyrazole-3-carboxamide, commonly known as FMPP, is a chemical compound that has recently gained attention in the field of scientific research. FMPP belongs to the pyrazole class of compounds and has been shown to have potential applications in various areas of research.

Mechanism of Action

FMPP acts as an agonist at the CB1 and CB2 receptors in the brain, which are involved in the regulation of various physiological processes, including appetite, pain sensation, and mood. FMPP has also been shown to have a modulatory effect on the dopamine and serotonin systems in the brain, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
FMPP has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the inhibition of inflammation. FMPP has also been shown to have a neuroprotective effect, which may make it a promising candidate for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMPP is its ability to selectively target the CB1 and CB2 receptors in the brain, which makes it a promising candidate for the treatment of various neurological disorders. However, FMPP also has some limitations, including its relatively short half-life and its potential for abuse.

Future Directions

There are a number of future directions for research on FMPP, including the development of more selective CB1 and CB2 receptor agonists, the investigation of FMPP's potential as a treatment for other neurological disorders, and the development of new methods for synthesizing FMPP. Additionally, further research is needed to determine the long-term safety and efficacy of FMPP in humans.

Synthesis Methods

FMPP can be synthesized using a variety of methods, including the reaction of 4-fluoroacetophenone with pyridine-3-carboxaldehyde followed by reaction with hydrazine hydrate and methyl iodide. Another method involves the reaction of 4-fluoroacetophenone with pyridine-3-carboxylic acid followed by reaction with hydrazine hydrate and methyl iodide.

Scientific Research Applications

FMPP has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas of research is in the field of neuroscience, where FMPP has been shown to have potential as a treatment for various neurological disorders, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(4-fluorophenyl)-5-methyl-N-pyridin-3-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O/c1-11-9-15(16(22)19-13-3-2-8-18-10-13)20-21(11)14-6-4-12(17)5-7-14/h2-10H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOWTXSKKZWSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)F)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-5-methyl-N-pyridin-3-ylpyrazole-3-carboxamide

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